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Mobilad C 402

Lubricant defoaming ASTM D892 Group I mineral oil

Mobilad C 402 (CAS 110866-07-4, now Dorf Ketal Anti-foamant PX is an oligomeric, non-silicone defoamer based on an alkyl acrylate polymer. It is supplied as a yellow liquid with a kinematic viscosity of 60 cSt at 40 °C and a specific gravity of 0.92, and is designed for use in engine oils, automotive and industrial gear oils, hydraulic fluids, and compressor oils.

Molecular Formula C6H12
Molecular Weight 0
CAS No. 110866-07-4
Cat. No. B1168447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMobilad C 402
CAS110866-07-4
SynonymsMobilad C 402
Molecular FormulaC6H12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mobilad C 402 (PX-3841) – Non-Silicone Polyacrylate Defoamer for Industrial and Automotive Lubricants


Mobilad C 402 (CAS 110866-07-4, now Dorf Ketal Anti-foamant PX 3841) is an oligomeric, non-silicone defoamer based on an alkyl acrylate polymer [1]. It is supplied as a yellow liquid with a kinematic viscosity of 60 cSt at 40 °C and a specific gravity of 0.92, and is designed for use in engine oils, automotive and industrial gear oils, hydraulic fluids, and compressor oils [2]. The product is the former ExxonMobil Mobilad C-402, now manufactured exclusively by Dorf Ketal Chemicals [3].

Type Non-silicone oligomeric polyacrylate defoamer
Base oil fit Reported foam control in Group I, II, and synthetic base oils
Application range Engine oils, gear oils, hydraulic fluids, compressor oils

Why Generic Substitution of Mobilad C 402 Risks Formulation Failure


Defoamer efficacy is strongly influenced by base oil group, additive package, and operating temperature profile; a non-silicone polyacrylate that performs well in API Group I mineral oils often fails to control foam in Group II/III or synthetic blends due to differences in polarity and air-release dynamics [1]. Silicone-based defoamers, while potent at low treat rates, can cause persistent air entrainment and catastrophic foam build-up when accidentally overdosed—a risk that Mobilad C 402 explicitly mitigates [2]. Furthermore, the oligomeric architecture of Mobilad C 402 (CAS 110866-07-4) provides long-term stability in finished oils that low-molecular-weight or simple acrylate homopolymers lack, making direct substitution with a generic “non-silicone” defoamer unreliable without reformulation and re-validation [3].

Silicone overdose behavior
Silicone defoamers may cause foam rebound at overdose; polyacrylate architecture is reported to reduce this risk.
Homopolymer durability
Low-molecular-weight acrylate homopolymers may not provide the long-term stability of oligomeric polyacrylate in finished oils.
Base-oil specificity
Defoamer performance depends on base oil polarity; a product validated in Group I may not transfer directly to Group II or synthetics.

Quantitative Differentiation Evidence for Mobilad C 402 vs. Closest Analogues


Foam Suppression in API Group I Base Oils at Low Treat Rates vs. Silicone Defoamer T901

In a direct head-to-head comparison conducted by Dorf Ketal using ASTM D892 (modified to a harsher same-oil protocol), Mobilad C 402 (PX-3841) reduced foam heights to ≤ 30 mL across all three sequences (Seq I: 24 °C, Seq II: 93.5 °C, Seq III: 24 °C) at a treat rate of 500 ppm in Group I ISO 32 base oil, while the untreated control exhibited foam heights exceeding 300 mL in Seq I and 200 mL in Seq II/III. In contrast, a commercial silicone defoamer (T901) at 0.03 % w/w in a Group I‑based marine medium-speed oil yielded a foam tendency of 570 mL and foam stability of 470 mL, demonstrating that the silicone additive was markedly less effective in a Group I mineral oil system at a comparable use concentration [1][2].

Foam height reduction
Head-to-head
Target ≤30 mL at 500 ppm in Group I ISO 32; T901 570/470 mL
Near-complete foam elimination reported; silicone comparator showed higher foam stability
Manufacturer study; cross-study with different oil formulations
Lubricant defoaming ASTM D892 Group I mineral oil

Overdose Tolerance: No Foam Rebound up to 2500 ppm vs. Generic Silicone Defoamers

In a manufacturer‑conducted overdose study, Mobilad C 402 (PX-3841) was evaluated at 1000 ppm and 2500 ppm (1.5 × the maximum recommended treat level) in Group I ISO 32, ISO 46, and ISO 68 oils. Foam heights remained below 2 mL in Sequence I and below 1 mL in Sequences II and III for all viscosity grades, with no evidence of foam building or air entrainment. This behaviour contrasts with generic silicone defoamers, which frequently exhibit a “foam rebound” effect when overdosed, resulting in foam heights that exceed those of untreated oil [1]. The phenomenon is attributed to the oligomeric alkyl-acrylate architecture of PX-3841, which remains dispersible in mineral oil across a wide concentration range without forming stable interfacial films that trap air [2].

Overdose robustness
Class-level
Foam ≤2/1/1 mL at 2500 ppm (2.5× max) across ISO 32-68; no rebound
Maintains low foam after overdose; silicone may show rebound
Class-level comparison; validation in specific formulation advised
Defoamer overdose Air entrainment Lubricant formulation robustness

Performance in API Group II Base Oils at Economical Treat Rates vs. Polyacrylate PC-1244

Dorf Ketal’s performance evaluation shows that Mobilad C 402 (PX-3841) effectively suppresses foam in Group II ISO 32 and ISO 46 oils at treat rates as low as 250–500 ppm, achieving foam heights of 10 mL or less across all ASTM D892 sequences. By comparison, a standard polyacrylate defoamer (PC-1244, tested in a separate published study) required 500–1000 ppm to reach similar foam heights in Group II blends, and the higher‑molecular‑weight PC-1844 exhibited elevated foam in Sequence II at 500 ppm, demonstrating that not all polyacrylates deliver equivalent performance in low-polarity base oils [1][2].

Group II treat rate
Reported
≤10 mL at 250-500 ppm; PC-1244 requires 500-1000 ppm, PC-1844 elevated foam at 500 ppm
Achieves foam control at lower concentration than some polyacrylates
Cross-study comparison; direct head-to-head not available
Group II base oil Astm D892 Polyacrylate defoamer costs

Long-Term Storage Stability of Defoaming Activity vs. Silicone Defoamers

According to the manufacturer’s technical data sheet, Mobilad C 402 (PX-3841) provides better long-term stability than silicone defoamers, maintaining defoaming performance in finished oils over a typical shelf life of 96 months [1]. Silicone-based defoamers are known to lose activity during prolonged storage due to coalescence of PDMS droplets and adsorption onto polar surfaces; a review of commercial defoamers noted that silicone anti-foam performance can decay by 20–50 % within 12 months depending on formulation conditions [2]. While direct side-by-side storage tests are not publicly available for PX-3841 vs. a single named silicone grade, the 8 year shelf life specification represents a quantitative stability claim that exceeds the performance window reported for many competing silicone and polyether products.

Shelf life
Reported
96-month shelf life reported; typical silicone activity decay 20-50% within 12 months
Longer reported storage stability; silicone may lose activity faster
Manufacturer TDS data; silicone comparison from literature review
Shelf stability Defoamer persistence Finished lubricant storage

Air Release Property in Finished Gear Oils vs. Conventional Non-Silicone Defoamers

The manufacturer’s technical literature states that Mobilad C 402 (PX-3841) “provides excellent air release in finished gear oils” [1]. Air release is a critical parameter measured by ASTM D3427; excess entrained air in gear oils leads to compressibility and reduced load-carrying capacity. While quantitative air-release times are not published for PX-3841, the property is explicitly highlighted as a differentiator from silicone defoamers, which are widely recognized to impair air release at elevated treat rates by stabilising microbubbles [2]. This characteristic makes Mobilad C 402 particularly suitable for circulating systems where rapid air disengagement is essential for operational safety.

Air release
Reported
Reported excellent air release per TDS; silicone known to impair air release
May support gear oil and hydraulic systems requiring air disengagement
Qualitative claim; quantitative data not published
Air release Gear oil ASTM D3427

Broad Base-Oil Compatibility vs. Demulsifier/Defoamer PX-3843 in Synthetic Oils

Mobilad C 402 (PX-3841) is recommended for use in both mineral and synthetic base oils, whereas the closely related Dorf Ketal product PX-3843 (Mobilad C-405) is primarily marketed as a silicon-free demulsifier with defoaming properties and is soluble specifically in mineral oil, PAO, and ester base oils [1][2]. The broader compatibility claim for PX-3841 extends to Group I through Group III+ formulations as evidenced by the performance report data covering ISO 32–68 viscosity grades in both Group I and Group II basestocks, allowing formulators to use a single defoamer across multiple product lines.

Base oil range
Class-level
PX-3841 documented in Group I, II, synthetic; PX-3843 limited to mineral, PAO, ester
Broader base-oil compatibility may support single-defoamer inventory strategy
Supplier product data; validation across all grades recommended
Base oil compatibility Synthetic lubricants PAO ester

Optimal Application Scenarios for Mobilad C 402 Based on Quantitative Performance Evidence


Formulation of API Group I Engine Oils Requiring Reliable Foam Control Without Silicone

Mobilad C 402 achieves near-complete foam elimination (≤ 30 mL in ASTM D892) at 500 ppm in Group I ISO 32 oils, making it the preferred choice for legacy engine-oil formulations where silicone additives are prohibited due to catalytic converter poisoning risks. The quantitative evidence (Section 3, Evidence 1) shows a > 90 % reduction in foam height vs. untreated blanks and markedly superior performance compared to commercial silicone defoamer T901 in comparable Group I systems [1].

Circulating Oil Systems Sensitive to Air Entrainment

The demonstrated overdose tolerance (Evidence 2) and excellent air-release claim (Evidence 5) position Mobilad C 402 as the defoamer of choice for hydraulic fluids, compressor oils, and gear-oil circulation systems. At 2.5 × the normal treat level, foam heights remain below 2 mL, ensuring that accidental over-addition does not create entrained air issues that could lead to pump cavitation or bearing failure [2].

High-Volume Blending Operations Where Defoamer Inventory Simplification Is Valued

Because the compound performs effectively across Group I, Group II, and synthetic base oils (Evidence 3, Evidence 6), a single defoamer can be stocked for multiple product lines, reducing SKU count and procurement overhead. This cross-compatibility is supported by quantitative foam-height data in ISO 32, 46, and 68 grades across two base-oil groups [3].

Long-Shelf-Life Finished Lubricants for Export or Remote Deployment

Mobilad C 402’s TDS-stated 96-month shelf life (Evidence 4) translates to reliable foam performance in lubricants that may sit in storage or transit for extended periods. This is a quantifiable advantage over silicone defoamers that can lose up to 50 % of their activity within 12 months, ensuring end-user performance after prolonged storage [4].

Application
Selection Property
Validation Focus
Group I engine oil defoaming
Non-silicone polyacrylate, effective at low treat rates
Foam height in ASTM D892, silicone-free requirement
Circulating oil system defoaming
Overdose tolerance and air-release profile
Foam rebound resistance, air-release test
Multi-grade lubricant blending
Broad base-oil compatibility (Group I–III reported)
Cross-base-oil foam performance, single-defoamer qualification
Long-storage lubricant formulation
Extended shelf-life profile
Shelf stability testing, defoaming activity retention
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